Cas no 478183-60-7 ((2S)-2-(tert-butoxycarbonylamino)-3-cyclobutyl-propanoic acid)
(2S)-2-(tert-butoxycarbonylamino)-3-cyclobutyl-propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
- (S)-2-(tert-butoxycarbonylamino)-3-cyclobutylpropanoic acid
- Boc-(S)-3-Cyclobutylalanine
- BOC-B-CYCLOBUTYL-L-ALANINE·DIISOPROPYLAMINE SALT
- Boc-L-Cyclobutylalanine
- (2S)-2-(tert-butoxycarbonylamino)-3-cyclobutyl-propanoic acid
- AKOS022172060
- A50288
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclobutylpropanoic acid
- N-(tert-Butoxycarbonyl)-3-cyclobutyl-L-alanine
- (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-CYCLOBUTYLPROPANOIC ACID
- 478183-60-7
- CS-0273144
- AC-25308
- EN300-3225535
- SCHEMBL952034
- (2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- AS-70826
- MFCD03840392
- DTXSID30722061
- (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoicacid
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- MDL: MFCD03840392
- Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
- InChI Key: CXKVEJHPQAZLCY-VIFPVBQESA-N
- SMILES: O(C(N[C@H](C(=O)O)CC1CCC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 243.14700
- Monoisotopic Mass: 243.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 75.63000
- LogP: 2.54540
(2S)-2-(tert-butoxycarbonylamino)-3-cyclobutyl-propanoic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2S)-2-(tert-butoxycarbonylamino)-3-cyclobutyl-propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202465-5g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid |
478183-60-7 | 97% | 5g |
$1149 | 2021-06-09 | |
| Chemenu | CM202465-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid |
478183-60-7 | 97% | 1g |
$204 | 2023-03-07 | |
| Chemenu | CM202465-5g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid |
478183-60-7 | 97% | 5g |
$698 | 2023-03-07 | |
| Chemenu | CM202465-10g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid |
478183-60-7 | 97% | 10g |
$1164 | 2023-03-07 | |
| Chemenu | CM202465-25g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid |
478183-60-7 | 97% | 25g |
$2328 | 2023-03-07 | |
| Apollo Scientific | OR452011-250mg |
Boc-(S)-3-Cyclobutylalanine |
478183-60-7 | 97% | 250mg |
£166.00 | 2025-02-20 | |
| Apollo Scientific | OR452011-500mg |
Boc-(S)-3-Cyclobutylalanine |
478183-60-7 | 97% | 500mg |
£240.00 | 2025-02-20 | |
| Apollo Scientific | OR452011-1g |
Boc-(S)-3-Cyclobutylalanine |
478183-60-7 | 97% | 1g |
£360.00 | 2025-02-20 | |
| TRC | B015593-50mg |
Boc-beta-cyclobutyl-L-alanine diisopropylamine salt |
478183-60-7 | 50mg |
$ 140.00 | 2022-06-01 | ||
| TRC | B015593-100mg |
Boc-beta-cyclobutyl-L-alanine diisopropylamine salt |
478183-60-7 | 100mg |
$ 235.00 | 2022-06-01 |
(2S)-2-(tert-butoxycarbonylamino)-3-cyclobutyl-propanoic acid Suppliers
(2S)-2-(tert-butoxycarbonylamino)-3-cyclobutyl-propanoic acid Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on (2S)-2-(tert-butoxycarbonylamino)-3-cyclobutyl-propanoic acid
Recent Advances in the Application of (2S)-2-(tert-butoxycarbonylamino)-3-cyclobutyl-propanoic acid (CAS: 478183-60-7) in Chemical Biology and Pharmaceutical Research
The compound (2S)-2-(tert-butoxycarbonylamino)-3-cyclobutyl-propanoic acid (CAS: 478183-60-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its cyclobutyl side chain and Boc-protected amine, serves as a versatile building block in the synthesis of peptidomimetics and small molecule therapeutics. Recent studies have highlighted its potential in modulating protein-protein interactions and enhancing the pharmacokinetic properties of drug candidates.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 478183-60-7 in the design of novel protease inhibitors. Researchers incorporated this compound into a series of macrocyclic peptides targeting the SARS-CoV-2 main protease (Mpro). The cyclobutyl moiety was found to significantly improve binding affinity by inducing optimal conformational restraint, while the Boc-group facilitated efficient solid-phase peptide synthesis. The resulting inhibitors showed sub-micromolar IC50 values and promising oral bioavailability in preclinical models.
In parallel work reported in ACS Chemical Biology, 478183-60-7 was employed as a key intermediate in the development of allosteric modulators for G protein-coupled receptors (GPCRs). The compound's rigid cyclobutane ring system proved particularly valuable for probing the steric requirements of GPCR binding pockets. X-ray crystallographic studies revealed that derivatives of this amino acid could stabilize unique receptor conformations associated with biased signaling pathways, opening new avenues for selective drug discovery.
Recent synthetic methodology developments have also expanded the accessibility of 478183-60-7 derivatives. A 2024 Organic Letters publication described an enantioselective [2+2] cycloaddition strategy for efficient construction of the cyclobutyl core, enabling gram-scale production of the Boc-protected amino acid with >99% ee. This advance addresses previous challenges in obtaining the (2S)-enantiomer in high purity, which is critical for pharmaceutical applications where stereochemistry profoundly impacts biological activity.
Emerging applications in targeted protein degradation have further highlighted the value of this compound. Several research groups have utilized 478183-60-7 as a linker component in PROTAC (Proteolysis Targeting Chimera) molecules, taking advantage of its optimal length and rigidity to connect E3 ligase binders with target protein ligands. Early-stage candidates featuring this structural motif have shown improved degradation efficiency and reduced off-target effects compared to more flexible linkers.
As the pharmaceutical industry continues to explore constrained amino acids for next-generation therapeutics, (2S)-2-(tert-butoxycarbonylamino)-3-cyclobutyl-propanoic acid remains a compound of significant interest. Its unique combination of synthetic accessibility, structural features, and demonstrated biological relevance positions it as a valuable tool for medicinal chemistry and chemical biology research. Future directions likely include expanded applications in peptide therapeutics, covalent inhibitor design, and the development of novel molecular glues.
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